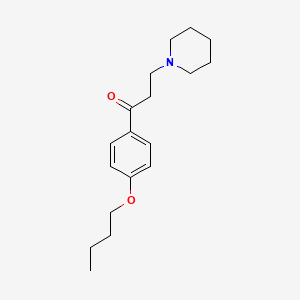
cis-Dihydrocarvone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-isodihydrocarvone is the (1R,4S)-stereoisomer of dihydrocarvone. It is an enantiomer of a (+)-isodihydrocarvone.
Aplicaciones Científicas De Investigación
1. Catalysis and Synthesis
cis-Dihydrocarvone has been studied for its role in catalysis, particularly in selective hydrogenation processes. For instance, Demidova et al. (2015) demonstrated that gold catalysts supported on titania are highly effective for the selective hydrogenation of carvone to dihydrocarvone, including the cis-isomer. This method is notable for its high activity and stereoselectivity, making it relevant in industrial applications where dihydrocarvone is a valuable product (Demidova et al., 2015).
2. Biotransformation
The biotransformation of limonene to trans-dihydrocarvone using Klebsiella sp. O852 has been studied, identifying genes responsible for this process. These findings could contribute to the industrial production of trans-dihydrocarvone in microbial chassis cells, highlighting the biotechnological potential of this compound (Zhang et al., 2021).
3. Environmental Studies
Research on the environmental degradation and pathways of carvone, which includes dihydrocarvone, has been conducted. Huang et al. (2022) explored how carvone and its degradation products, such as dihydrocarvone, behave in different soil and light conditions, providing essential data for understanding the environmental fate of these compounds (Huang et al., 2022).
4. Pharmaceutical and Industrial Applications
The synthesis of deuterated (−)-limonene, which involves dihydrocarvone, highlights its relevance in pharmaceutical and industrial contexts. The process, as described by Buĭnova et al. (2004), shows the potential of dihydrocarvone in the creation of specialized compounds for various applications (Buĭnova et al., 2004).
5. Polymer Science
Lowe et al. (2009) investigated the use of oxidized dihydrocarvone as a renewable multifunctional monomer for the synthesis of shape-memory polyesters. This highlights its potential application in the field of biomaterials and polymer science (Lowe et al., 2009).
Propiedades
| 3792-53-8 | |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 |
Clave InChI |
AZOCECCLWFDTAP-BDAKNGLRSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](CC1=O)C(=C)C |
SMILES |
CC1CCC(CC1=O)C(=C)C |
SMILES canónico |
CC1CCC(CC1=O)C(=C)C |
| 53796-79-5 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


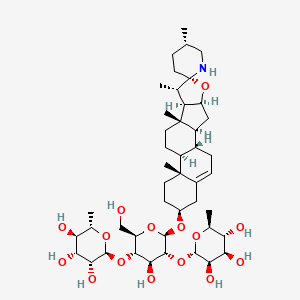

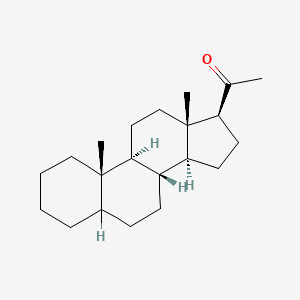

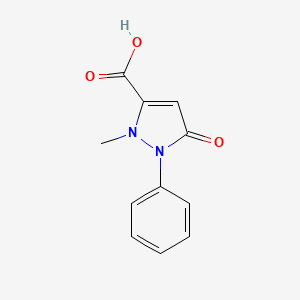
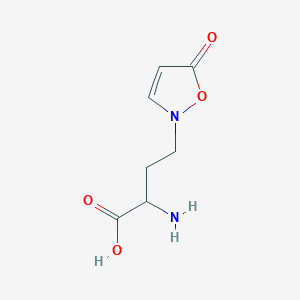
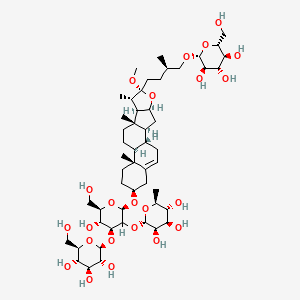

![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)

